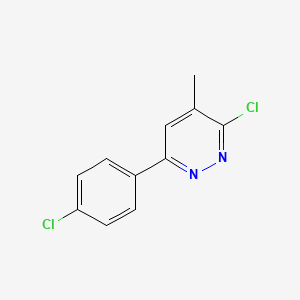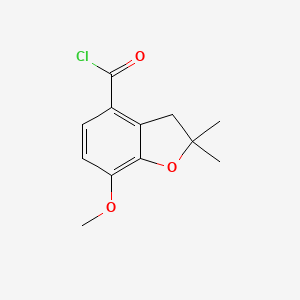![molecular formula C20H34N2O6 B8384141 L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-](/img/structure/B8384141.png)
L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonylamino group, a non-8-enoyl chain, a hydroxy-pyrrolidine ring, and a carboxylic acid methyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the following steps:
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
- Formation of the non-8-enoyl chain through a series of reactions, such as alkylation and oxidation.
- Cyclization to form the pyrrolidine ring.
- Introduction of the hydroxy group at the desired position.
- Esterification to form the carboxylic acid methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The non-8-enoyl chain can be reduced to form a saturated chain.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as trifluoroacetic acid (TFA) for deprotection of the Boc group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated chains.
Substitution: Formation of deprotected or functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a building block for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid propyl ester: Similar structure with a propyl ester group instead of a methyl ester group.
Uniqueness
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C20H34N2O6 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
methyl (2S,4R)-4-hydroxy-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H34N2O6/c1-6-7-8-9-10-11-15(21-19(26)28-20(2,3)4)17(24)22-13-14(23)12-16(22)18(25)27-5/h6,14-16,23H,1,7-13H2,2-5H3,(H,21,26)/t14-,15+,16+/m1/s1 |
InChI-Schlüssel |
RFBGCLJPWWZJFY-PMPSAXMXSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCCC=C)C(=O)N1C[C@@H](C[C@H]1C(=O)OC)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)N1CC(CC1C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-1-[(S)-2-Amino-1-Oxopropyl]-2,3-Dihydro-1H-Indole-2-Carboxylic Acid](/img/structure/B8384065.png)




![(+/-)-4-[(Amino)pentyl]-1-(phenoxy)benzene](/img/structure/B8384113.png)
![3-{N-[(ethoxycarbonyl)methyl]-N-methylamino}propylamine](/img/structure/B8384114.png)

![6-[(4-fluorophenyl)sulfanylmethyl]-1H-pyrimidine-2,4-dione](/img/structure/B8384121.png)



![Ethyl 2-[3-fluoro-4-(metylsulfonylamino)phenyl]propionate](/img/structure/B8384144.png)

